molecular formula C15H19N5O2 B2498282 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396877-10-3

5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2498282
CAS No.: 1396877-10-3
M. Wt: 301.35
InChI Key: JZEAWGYYACUJRN-UHFFFAOYSA-N
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Description

5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonism

This compound is involved in studies related to cannabinoid receptor antagonism. The biarylpyrazole structure of similar compounds has been crucial in exploring cannabinoid receptor binding sites and has potential therapeutic applications in antagonizing the side effects of cannabinoids. These compounds, including variations of 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, have been instrumental in understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Molecular Interaction Studies

Molecular interaction studies of similar compounds with the CB1 cannabinoid receptor have been conducted to understand the binding dynamics. These studies use techniques like conformational analysis and comparative molecular field analysis (CoMFA) to develop three-dimensional quantitative structure-activity relationship (QSAR) models. Such research aids in understanding how these compounds interact with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).

Antimicrobial Activity

Derivatives of pyrazole, which include structures similar to this compound, have been synthesized and tested for their antimicrobial activity. This research is significant in the development of new antimicrobial agents, especially against resistant strains of bacteria and other microorganisms (Panda et al., 2011).

Antitubercular Agents

Studies have also focused on synthesizing and evaluating pyrazole derivatives as potential antitubercular agents. These compounds exhibit promising in vitro potency against various strains of Mycobacterium tuberculosis, indicating their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activity, and development of its potential applications in the pharmaceutical industry .

Properties

IUPAC Name

5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-8-13(19-22-11)15(21)18-9-12-2-6-20(7-3-12)14-10-16-4-5-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEAWGYYACUJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.